2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
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Overview
Description
This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom . It also contains a pyrrole ring, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid, furan, and pyrrole rings. The furan-2-ylmethyl group would be attached to the nitrogen atom of the pyrrole ring, and the pyrrole ring would be attached to the benzoic acid via an amide linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and amide groups could confer solubility in polar solvents, while the aromatic rings could confer solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Structural Characterization
The compound is involved in the synthesis and structural characterization of novel pyrrole heterocyclic systems, including pyrrol-3-ones and pyrrolo[1,2-a][3,1]benzoxazines, through reactions with various amino acids, indicating its utility in creating complex heterocyclic structures with potential applications in medicinal chemistry and material science (İ. Koca et al., 2014).
Enzyme Inhibition
It has been studied for its inhibitory effects on D-amino acid oxidase, suggesting potential therapeutic applications in disorders related to enzyme dysfunction. The study explores the interaction with the enzyme, providing insights into the development of new inhibitors (J. Klein, 1953).
Regioselective Synthesis
The compound plays a role in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing its versatility in organic synthesis to produce highly functionalized compounds with potential pharmacological activities (J. Quiroga et al., 2007).
Precursor for Synthesis
It serves as an effective precursor for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids, highlighting its importance in the synthesis of biologically active molecules that could be used in drug discovery and development (O. Hordiyenko et al., 2020).
Corrosion Inhibition
Amino acid derivatives, including this compound, have been explored as eco-friendly corrosion inhibitors for metals in acidic environments, indicating its potential application in industrial processes to prevent metal degradation (M. Yadav et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-10-4-3-7-23-10)17-12-6-2-1-5-11(12)16(21)22/h1-8,17H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDGRTMTYKBVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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